2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetonitrile
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Overview
Description
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetonitrile is a complex organic compound characterized by its unique triazatetracyclic structure
Mechanism of Action
Target of Action
Benzimidazoles and quinazolines are known to interact with a variety of biological targets. For instance, benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact with the biopolymers of living systems . Quinazolines have been found to exhibit a broad range of medicinal activities, suggesting they interact with multiple targets .
Mode of Action
The mode of action of benzimidazoles and quinazolines can vary depending on the specific compound and its targets. For example, some 2-aminobenzimidazoles have been found to be useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .
Biochemical Pathways
Benzimidazoles and quinazolines can affect various biochemical pathways. For instance, quinazolines have been found to inhibit cellular phosphorylation and dihydrofolate reductase , both of which are key biochemical pathways.
Result of Action
Quinazolines have been found to exhibit a broad range of medicinal activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetonitrile involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced triazatetracyclic derivatives.
Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0
Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatetracyclic derivatives, such as:
- 8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene
- 9-methyl-9-phenyl-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene .
Uniqueness
What sets 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetonitrile apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4S/c17-10-5-6-12-11(9-10)15-19-13-3-1-2-4-14(13)21(15)16(20-12)22-8-7-18/h1-6,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCSNPVWGXOQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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